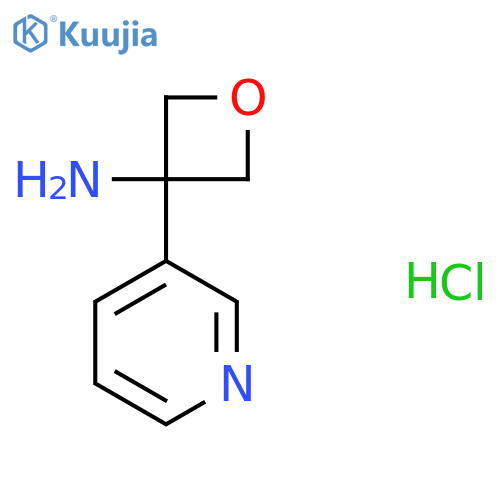Cas no 2366184-70-3 (3-(pyridin-3-yl)oxetan-3-amine hydrochloride)

2366184-70-3 structure
商品名:3-(pyridin-3-yl)oxetan-3-amine hydrochloride
3-(pyridin-3-yl)oxetan-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(pyridin-3-yl)oxetan-3-amine hydrochloride
- 3-Pyridin-3-yloxetan-3-amine;hydrochloride
-
- インチ: 1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;/h1-4H,5-6,9H2;1H
- InChIKey: JPUULVAEWDEXIP-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CC(C2C=NC=CC=2)(C1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 145
- トポロジー分子極性表面積: 48.1
3-(pyridin-3-yl)oxetan-3-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-141135-0.5g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 0.5g |
$1170.0 | 2023-02-15 | ||
| Enamine | EN300-141135-10.0g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 10.0g |
$6450.0 | 2023-02-15 | ||
| Enamine | EN300-141135-0.1g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 0.1g |
$518.0 | 2023-02-15 | ||
| Enamine | EN300-141135-5.0g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 5.0g |
$4349.0 | 2023-02-15 | ||
| Enamine | EN300-141135-100mg |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 100mg |
$261.0 | 2023-09-30 | ||
| Enamine | EN300-141135-50mg |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 50mg |
$175.0 | 2023-09-30 | ||
| Enamine | EN300-141135-2.5g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 2.5g |
$2940.0 | 2023-02-15 | ||
| Enamine | EN300-141135-1.0g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-141135-10000mg |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 10000mg |
$3237.0 | 2023-09-30 | ||
| Enamine | EN300-141135-1000mg |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 1000mg |
$753.0 | 2023-09-30 |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
2366184-70-3 (3-(pyridin-3-yl)oxetan-3-amine hydrochloride) 関連製品
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
